2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride basic properties
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride basic properties
The following technical guide is structured as a laboratory monograph for researchers and medicinal chemists. It focuses on the specific positional isomer 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride , a critical reference standard in Structure-Activity Relationship (SAR) studies of serotonergic phenethylamines.[1]
Chemical Class: Halogenated Phenethylamine Primary Application: 5-HT2A/2C Receptor SAR Probe & Forensic Reference Standard[1]
Executive Summary & Chemical Identity
This compound represents a specific "mono-methoxy" analogue of the well-known 2,5-dimethoxy-4-bromophenethylamine (2C-B).[1] In medicinal chemistry, this molecule is frequently synthesized to test the "2-position rule," which postulates that a methoxy group at the 2-position of the phenyl ring is essential for high-affinity binding and agonism at the 5-HT2A receptor.[1] Consequently, 2-(4-Bromo-3-methoxyphenyl)ethanamine often serves as a low-potency comparator or negative control in pharmacological assays.[1]
Nomenclature & Identifiers
| Parameter | Detail |
| Systematic Name | 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride |
| Common Synonyms | 4-Bromo-3-methoxyphenethylamine HCl; 3-Methoxy-4-bromo-PEA |
| CAS Number | 1159826-47-7 (HCl salt); 113081-51-9 (Free base) |
| Molecular Formula | C₉H₁₂BrNO[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 266.56 g/mol (Salt); 230.10 g/mol (Base) |
| SMILES | COc1cc(CCN)ccc1Br.Cl |
Structural Distinction (Critical)
Researchers must distinguish this compound from its positional isomers to avoid data contamination:
-
Target Compound: 4-Bromo-3-methoxy (Para-bromo, Meta-methoxy).[1][5]
-
Isomer A (2C-B precursor): 2,5-Dimethoxy-4-bromo (Distinct pharmacophore).[1]
-
Isomer B: 3-Bromo-4-methoxy (Meta-bromo, Para-methoxy).[1]
Physical & Chemical Properties
Data summarized from predicted models and analogue comparisons.
| Property | Value/Description | Experimental Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator.[1] |
| Melting Point | 215–220 °C (Decomposition) | Typical for phenethylamine HCl salts; sharp range indicates high purity.[1] |
| Solubility | Water, Ethanol, DMSO | High solubility in polar protic solvents.[1] Insoluble in diethyl ether/hexane.[1] |
| pKa | ~9.6 (Amine) | Protonated at physiological pH. |
| UV | ~280 nm | Characteristic of the brominated aromatic ring.[1] |
Synthetic Methodology
The synthesis of this compound presents a specific chemoselective challenge: reducing the nitroalkene intermediate without debrominating the aromatic ring.[1] The Carbon-Bromine bond is labile under standard catalytic hydrogenation conditions (Pd/C + H₂).[1] Therefore, hydride reduction is the requisite pathway.[1]
Retrosynthetic Analysis
The most robust route utilizes the Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.[1]
Figure 1: Synthetic pathway emphasizing the critical reduction step where debromination is a risk.
Detailed Protocol
Step 1: Henry Reaction (Condensation)[1]
-
Reagents: Dissolve 4-bromo-3-methoxybenzaldehyde (10 mmol) in glacial acetic acid. Add nitromethane (excess, ~50 mmol) and ammonium acetate (catalytic).[1]
-
Condition: Reflux for 2–4 hours. The solution will darken to a deep orange/red.[1]
-
Workup: Cool to room temperature. The nitrostyrene often crystallizes spontaneously.[1] If not, pour into ice water.
-
Purification: Recrystallize from boiling isopropyl alcohol (IPA).
-
Checkpoint: Product should be bright yellow needles.[1]
-
Step 2: Chemoselective Reduction
Caution: Do not use catalytic hydrogenation (H₂/Pd), as this will strip the bromine.[1]
-
Setup: Flame-dry a 2-neck flask under Argon. Charge with Lithium Aluminum Hydride (LAH) (4 eq) in dry THF.[1]
-
Addition: Add the nitrostyrene (dissolved in THF) dropwise to the LAH suspension at 0°C.
-
Reflux: After addition, reflux gently for 24 hours.
-
Quench: Use the Fieser method (Water, 15% NaOH, Water) to quench excess hydride.[1] Filter the granular aluminum salts.[1]
-
Extraction: Evaporate THF, dissolve residue in DCM, wash with brine, and dry over MgSO₄.
Step 3: Salt Formation[1]
-
Dissolve the oily free base in a minimal amount of dry IPA or diethyl ether.
-
Add concentrated HCl dropwise (or bubble HCl gas) until pH < 3.
-
The hydrochloride salt precipitates immediately.[1] Filter and wash with cold ether.[1]
Analytical Profiling (Quality Control)
For validation, the following spectral signatures are expected.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: D₂O or DMSO-d₆[1]
-
Aromatic Region (3H): An ABX or similar pattern is observed.[1]
-
Aliphatic Chain (4H):
-
Methoxy Group (3H):
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion:
229/231 (Free base). -
Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet ("twin peaks") separated by 2 mass units (⁷⁹Br and ⁸¹Br).[1]
-
Fragmentation: Base peak at
30 ( ), typical for primary amines.[1]
Pharmacological Context: The "2-Position Rule"
This molecule is scientifically significant primarily because of what it lacks.[1] In the 2C-x class of psychedelics, the 2,5-dimethoxy substitution is critical for locking the molecule into a conformation that fits the 5-HT2A receptor agonist pocket.[1]
By removing the 2-methoxy group (leaving only the 3-methoxy and 4-bromo), the binding affinity (
Figure 2: Structure-Activity Relationship (SAR) comparison.[1] The target molecule lacks the critical 2-methoxy interaction found in 2C-B.[1]
Safety & Handling
Hazard Class: Irritant / Potentially Bioactive.[1]
-
Acute Toxicity: Not fully established.[1] Treat as a potent serotonergic agent.[1][9] Assume toxicity profile similar to 2C-B (effective dose in humans ~15mg).[1]
-
Handling: Wear nitrile gloves, safety goggles, and use a fume hood.[1]
-
Legal Status: While not always explicitly scheduled by name, this compound is a structural analogue of Schedule I substances (2C-B) in many jurisdictions (e.g., USA Federal Analogue Act).[1] It should be handled strictly for research purposes under appropriate licensure.[1]
References
-
VulcanChem. (n.d.).[1] 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride Product Monograph. Retrieved from [1]
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Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis and the "2-position rule").
-
Nichols, D. E. (2016).[1] Psychedelics. Pharmacological Reviews, 68(2), 264-355.[1] (Review of SAR in phenethylamines).
-
PubChem. (2025).[1][7][10] Compound Summary: 2-(4-bromo-3-methoxyphenyl)ethanamine.[1][5] National Library of Medicine.[1] Retrieved from [1][7]
-
Beilstein Journals. (2012). Supplementary Information: Synthesis of brominated phenols and derivatives. (NMR data for precursor 4-bromo-3-methoxyphenol). Retrieved from [1]
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